Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate
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Overview
Description
Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a long-chain unsaturated fatty acid and two aminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate typically involves the reaction of octadec-9-enyl phosphate with 2-aminoethyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The aminoethyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce amines and other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a building block for more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its amphiphilic nature makes it a candidate for use in lipid-based drug delivery systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain metabolic disorders.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and emulsifiers. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in various applications.
Mechanism of Action
The mechanism of action of Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-aminoethyl)amine: A related compound with similar aminoethyl groups but lacking the long-chain fatty acid.
Octadec-9-enyl phosphate: Similar in structure but without the aminoethyl groups.
Uniqueness
Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is unique due to its combination of a long-chain unsaturated fatty acid and aminoethyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
CAS No. |
85508-19-6 |
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Molecular Formula |
C22H47N2O4P |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
bis(2-aminoethyl) [(Z)-octadec-9-enyl] phosphate |
InChI |
InChI=1S/C22H47N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-29(25,27-21-18-23)28-22-19-24/h9-10H,2-8,11-24H2,1H3/b10-9- |
InChI Key |
COXVKGMTQARHPB-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCN)OCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
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